

Application Notes and Protocols: DC-U4106 for Mouse Models

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Compound of Interest

Compound Name: DC-U4106

Cat. No.: B15566364

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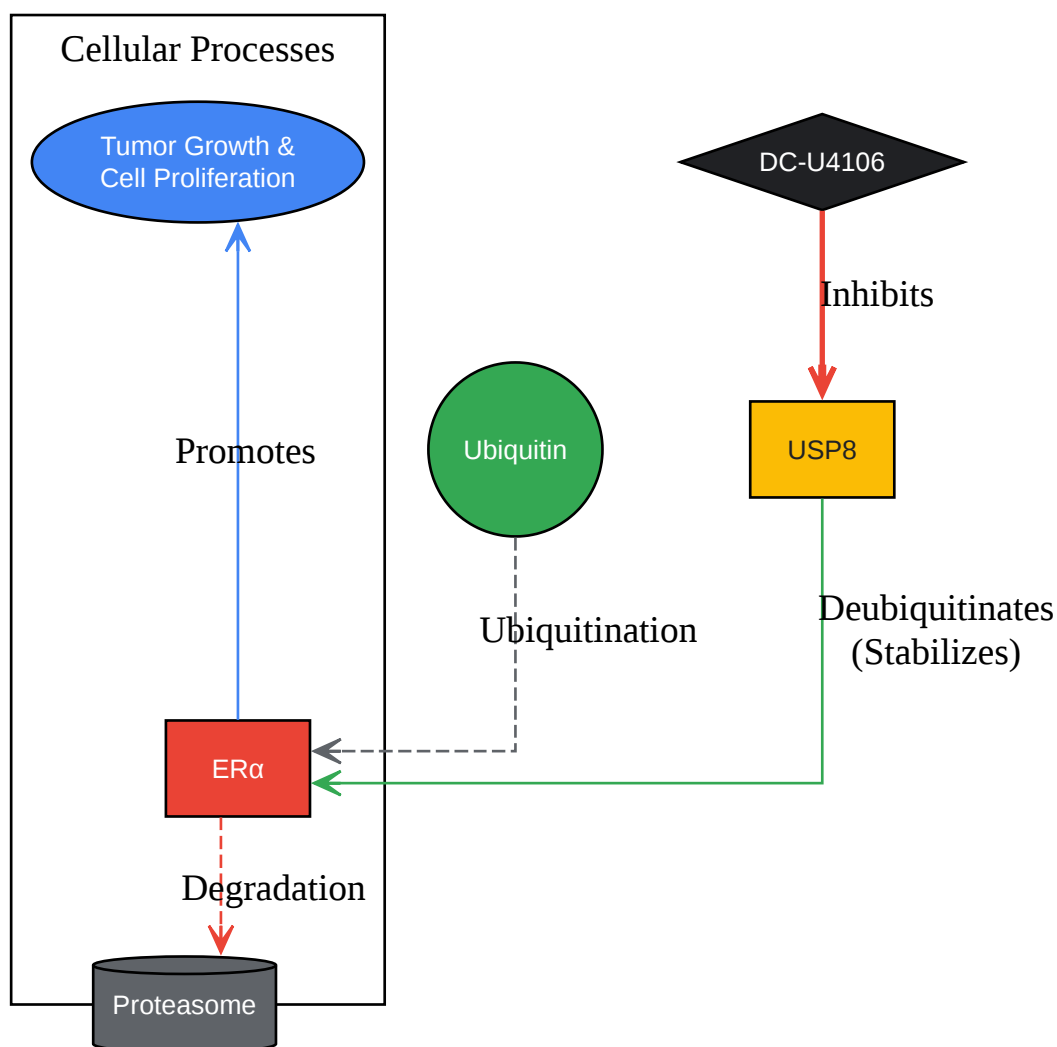
These application notes provide detailed protocols for the use of **DC-U4106**, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), in preclinical mouse models of breast cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

DC-U4106 is a small molecule inhibitor that targets the deubiquitinase USP8 with a reported IC₅₀ of 1.2 μ M and a K_d of 4.7 μ M.[1][2] By inhibiting USP8, **DC-U4106** can trigger the degradation of Estrogen Receptor alpha (ER α), a key driver in a majority of breast cancers.[1][3][4] This mechanism provides a promising avenue for treating ER-positive breast cancers. Preclinical studies in xenograft mouse models have demonstrated that **DC-U4106** can significantly inhibit tumor growth with minimal toxicity.[1][3][4]

Mechanism of Action Pathway

The following diagram illustrates the proposed signaling pathway affected by **DC-U4106**.



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Caption: Mechanism of **DC-U4106** action on the USP8-ER α axis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo use of **DC-U4106** in a breast cancer mouse model.

Parameter	Value	Reference
Animal Model	BALB/c nude mice	[1]
Tumor Model	MCF-7 cell line xenograft	[2]
Dosage Investigated	5 mg/kg and 20 mg/kg	[1]
Effective Dosage	20 mg/kg	[1][2]
Administration Route	Intraperitoneal (IP) injection	[1]
Dosing Frequency	Every 2 days	[1]
Treatment Duration	14 days	[1]
Observed Efficacy	Significant inhibition of tumor growth	[1][3][4]
Toxicity Profile	Minimal toxicity observed. No significant effects on body weight, organ morphology, or structure.	[1][3][4]
In Vitro IC50 (USP8)	1.2 μ M	[1][2]
In Vitro Kd (USP8)	4.7 μ M	[1][3][4]

Experimental Protocols

Below are detailed protocols for conducting in vivo efficacy studies with **DC-U4106** in a mouse xenograft model of breast cancer.

Animal Model and Husbandry

- Mouse Strain: Female BALB/c nude mice, 4-6 weeks old.
- Acclimatization: Acclimatize mice for at least one week prior to the start of the experiment under standard laboratory conditions ($22 \pm 2^{\circ}\text{C}$, $55 \pm 10\%$ humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

- Ethical Considerations: All animal procedures should be performed in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Xenograft Tumor Implantation

- Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
- Cell Culture: Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere of 5% CO₂.
- Implantation:
 - Harvest MCF-7 cells during the logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
 - Subcutaneously inject approximately 5×10^6 cells in a volume of 100-200 μ L into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Dosing and Administration

- Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Preparation:
 - Prepare a stock solution of **DC-U4106** in a suitable solvent (e.g., DMSO).
 - For injection, dilute the stock solution to the final desired concentrations (5 mg/kg and 20 mg/kg) in a vehicle appropriate for intraperitoneal injection (e.g., a mixture of saline, PEG300, and Tween 80).
- Administration:

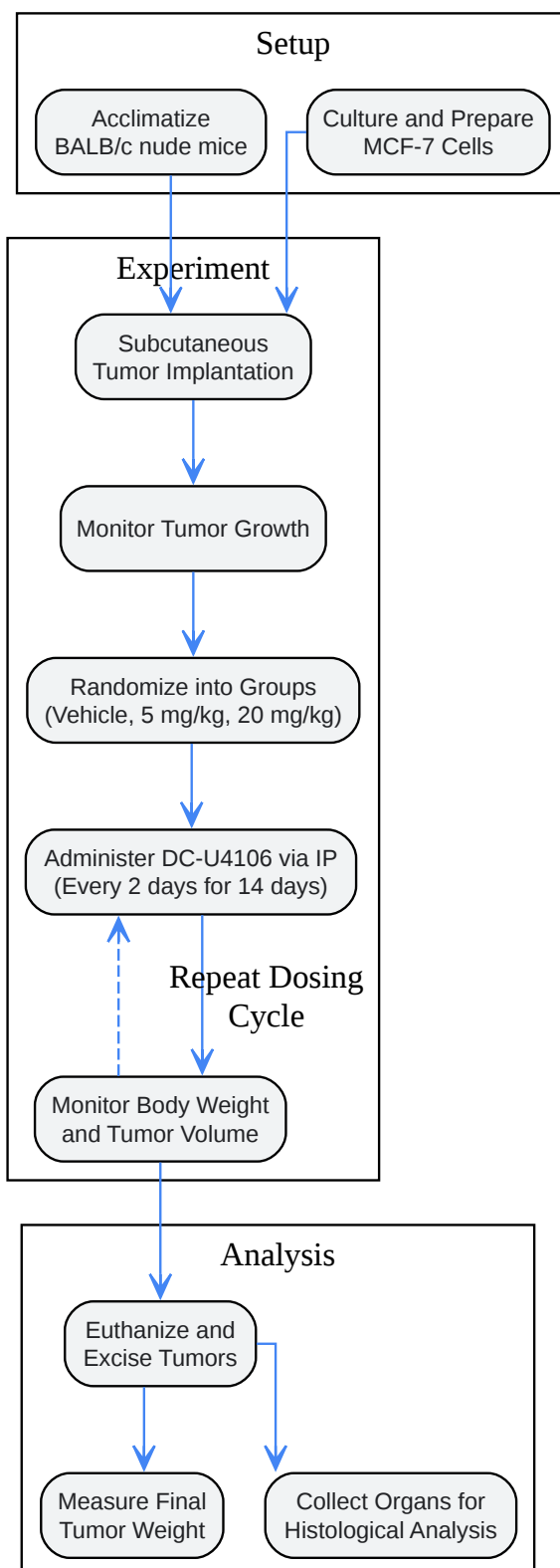
- Administer **DC-U4106** via intraperitoneal injection at a volume of approximately 100 μ L per 10g of body weight.
- The control group should receive the vehicle only.
- Dosing should be performed every two days for a total of 14 days.[1]

Monitoring and Endpoint

- Body Weight: Monitor and record the body weight of each mouse every two days to assess general toxicity.[1]
- Tumor Measurements: Continue to measure tumor volume every 2-3 days throughout the study.
- Study Endpoint: At the end of the 14-day treatment period, euthanize the mice.
- Tissue Collection:
 - Excise the tumors and record their final weight.
 - Collect major organs (e.g., liver, spleen, kidney, lung, heart) for histological analysis to further assess toxicity.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vivo experimental workflow.



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Caption: In vivo experimental workflow for **DC-U4106** efficacy testing.

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